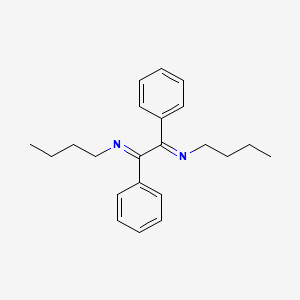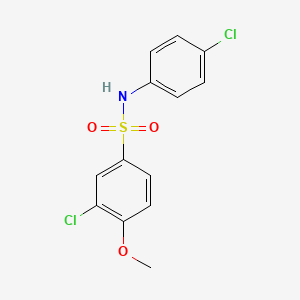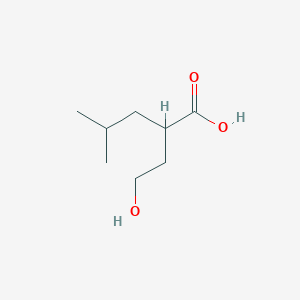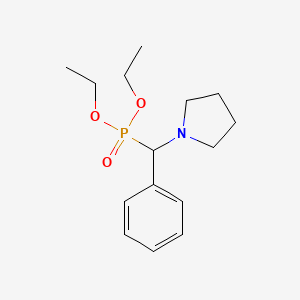
Phosphonic acid, (phenyl-1-pyrrolidinylmethyl)-, diethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonic acid, (phenyl-1-pyrrolidinylmethyl)-, diethyl ester is a chemical compound with the molecular formula C15H24NO3P. It is known for its unique structure, which includes a phosphonic acid group, a phenyl group, and a pyrrolidinylmethyl group. This compound is used in various scientific research applications due to its distinctive chemical properties .
Métodos De Preparación
The synthesis of phosphonic acid, (phenyl-1-pyrrolidinylmethyl)-, diethyl ester typically involves the reaction of diethyl phosphite with a suitable phenyl-pyrrolidinylmethyl precursor. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Phosphonic acid, (phenyl-1-pyrrolidinylmethyl)-, diethyl ester undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced phosphonic acid derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted phosphonic acid derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Phosphonic acid, (phenyl-1-pyrrolidinylmethyl)-, diethyl ester has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphonic acid derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of phosphonic acid, (phenyl-1-pyrrolidinylmethyl)-, diethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Phosphonic acid, (phenyl-1-pyrrolidinylmethyl)-, diethyl ester can be compared with other similar compounds, such as:
- Phosphonic acid, (phenylmethyl)-, diethyl ester
- Phosphonic acid, (pyrrolidinylmethyl)-, diethyl ester
These compounds share similar structural features but differ in the specific substituents attached to the phosphonic acid group. The uniqueness of this compound lies in its combination of phenyl and pyrrolidinylmethyl groups, which confer distinct chemical and biological properties .
Propiedades
Número CAS |
650634-09-6 |
|---|---|
Fórmula molecular |
C15H24NO3P |
Peso molecular |
297.33 g/mol |
Nombre IUPAC |
1-[diethoxyphosphoryl(phenyl)methyl]pyrrolidine |
InChI |
InChI=1S/C15H24NO3P/c1-3-18-20(17,19-4-2)15(16-12-8-9-13-16)14-10-6-5-7-11-14/h5-7,10-11,15H,3-4,8-9,12-13H2,1-2H3 |
Clave InChI |
WWICUFGIHAKGGK-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C(C1=CC=CC=C1)N2CCCC2)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetamide,N-(3-methylbutyl)-2-[[2-(4-methylphenyl)-4-quinazolinyl]thio]-](/img/structure/B12598645.png)

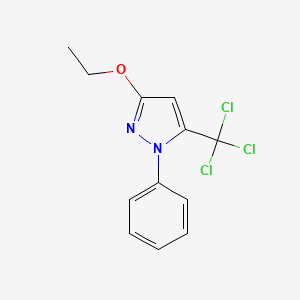
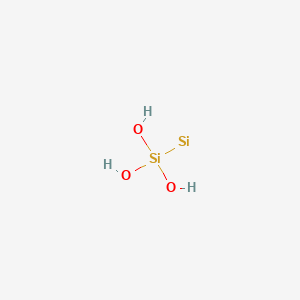

![N,N'-Bis{6-[(2-methylpyridin-3-yl)oxy]pyridin-3-yl}urea](/img/structure/B12598678.png)
![4-(Morpholin-4-yl)-6-(thiophen-2-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12598679.png)
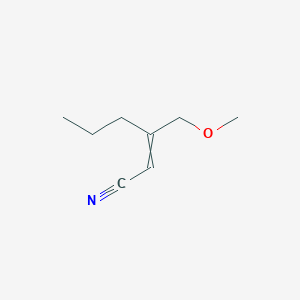
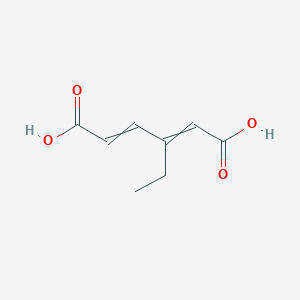
![2,6-Bis(sulfanylidene)octahydropyrimido[5,4-d]pyrimidine-4,8-dione](/img/structure/B12598716.png)
